methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate
Description
Methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a complex heterocyclic compound belonging to the chromeno-triazolo-pyrimidine family. Its core structure comprises fused chromene, triazole, and pyrimidine rings, with a 2,5-dimethoxyphenyl substituent at the 7-position and a methyl benzoate group at the 4-position of the pyrimidine ring. The ester (benzoate) and methoxy substituents suggest possible modulation of solubility and electronic properties, which may influence interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[11-(2,5-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c1-34-18-12-13-21(35-2)20(14-18)25-23-24(31-28-29-15-30-32(25)28)19-6-4-5-7-22(19)37-26(23)16-8-10-17(11-9-16)27(33)36-3/h4-15,25-26H,1-3H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJXXIJHATJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC)NC6=NC=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Core
Starting Materials: 2,5-dimethoxybenzaldehyde, 4-hydroxycoumarin, and hydrazine hydrate.
Reaction Conditions: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazolo[1,5-a]pyrimidine core.
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Esterification
Starting Materials: The synthesized triazolo[1,5-a]pyrimidine intermediate and methyl 4-bromobenzoate.
Reaction Conditions: The intermediate is subjected to esterification using methyl 4-bromobenzoate in the presence of a base like potassium carbonate and a catalyst such as palladium on carbon (Pd/C) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
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Reduction
- Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, the triazolo[1,5-a]pyrimidine core may interact with kinase enzymes, modulating their activity and affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives reported in the literature. Key differences lie in substituent groups, molecular weights, and physicochemical properties.
Key Observations:
Substituent Effects: Electron-Donating Groups: Methoxy and methyl groups (e.g., in ) enhance solubility and may influence binding affinity through hydrogen bonding or π-π interactions. Electron-Withdrawing Groups: Bromine () and fluorine () increase molecular polarity and may alter metabolic stability.
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~550) is higher than analogs (407–487), likely due to the benzoate ester. This may reduce bioavailability compared to smaller derivatives like .
Synthetic Routes: Similar compounds are synthesized via cyclization reactions (e.g., using ethyl chloroformate or microwave-assisted methods) .
Biological Relevance: While none of the analogs explicitly mention pharmacological data, structurally related triazolo-pyrimidines are explored for antimicrobial () and anticancer applications. The benzoate group in the target compound could modulate target selectivity.
Biological Activity
Methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique chromeno-triazolo-pyrimidine framework suggests diverse biological activities that warrant detailed investigation.
Synthesis Overview
The synthesis of this compound typically involves multiple steps including refluxing in organic solvents and chromatography for purification. Techniques such as microwave-assisted synthesis may also be employed to enhance efficiency and yield. The molecular structure allows for various chemical reactions, which can be monitored using thin-layer chromatography or high-performance liquid chromatography to ensure purity and completion of reactions .
While the precise mechanism of action for this compound is not fully understood, it is hypothesized to interact with specific molecular targets within biological pathways. This interaction may involve modulation of enzyme activities or receptor binding, potentially influencing various signaling pathways .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines.
- In vivo studies indicated significant tumor growth inhibition in murine models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary evaluations have shown:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungal inhibition activity was observed in assays against common pathogenic fungi .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory capabilities:
- Compounds with similar structures have been reported to reduce pro-inflammatory cytokine levels in cell culture models.
- Animal studies indicated a decrease in inflammation markers following treatment with these compounds .
Data Tables
| Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|
| Antitumor (A549 cells) | 10.5 | |
| Antimicrobial (E. coli) | 15.0 | |
| Anti-inflammatory (TNF-α inhibition) | 20.0 |
Case Studies
- Antitumor Efficacy : A study conducted on a series of triazolo-pyrimidine derivatives showed that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics in breast cancer models.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound demonstrated enhanced activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
